Didymium fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

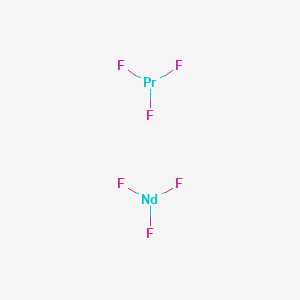

The synthesis of Didymium fluoride involves the conversion of rare earth oxides (REOs) into rare earth fluorides (REF₃). Various fluoride fluxes can be used to achieve this conversion. Notably, AlF₃, ZnF₂, and FeF₃ act as strong fluorinating agents for neodymium oxide (Nd₂O₃), resulting in the complete transformation of Nd₂O₃ into NdF₃. This process is crucial for overcoming the low solubility of REOs in molten fluoride salts and preventing the formation of oxyfluorides during fluorination .

Aplicaciones Científicas De Investigación

1. Electrochemical Process in Rare Earths

During the electrolysis of rare earths like didymium, greenhouse gas emissions occur, which impact environmental and climate change. A study by Milicevic, Feldhaus, and Friedrich (2018) explored the electrochemical process window for didymium oxy-fluoride electrolysis, investigating gas generation composition and quantity using in situ FTIR-spectrometry. They found that electrolysis automatization can reduce perfluorocarbon (PFC) emissions by controlling oxide dosage and preventing full anode effect (Milicevic, Feldhaus, & Friedrich, 2018).

2. Fluoride Anion Recognition

Fluoride anion recognition has significant implications due to its dual nature, being beneficial in certain industrial applications but potentially harmful in others. Cametti and Rissanen (2009) discussed various chemists' approaches to fluoride binding, particularly in competitive protic solvents and water. This research contributes to understanding fluoride binding mechanisms in different environments (Cametti & Rissanen, 2009).

3. Fluoride Ion Complexation Using Organoboron Compounds

The complexation and sensing of fluoride ions using organoboron compounds have applications in various fields, including water treatment and detection of nerve agents. A study by Wade et al. (2010) focused on the capture and detection of fluoride, particularly in water, which is challenging due to fluoride's high hydration enthalpy (Wade et al., 2010).

Propiedades

IUPAC Name |

trifluoroneodymium;trifluoropraseodymium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Nd.Pr/h6*1H;;/q;;;;;;2*+3/p-6 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACRSUANLKGTAQ-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Pr](F)F.F[Nd](F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NdPr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-Benzofuran-2-yl)-1-(3-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B3273200.png)

![2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B3273237.png)